molecular formula C11H12N2O2 B13510791 3-(1-methyl-1H-indazol-6-yl)propanoic acid

3-(1-methyl-1H-indazol-6-yl)propanoic acid

Cat. No.: B13510791
M. Wt: 204.22 g/mol
InChI Key: VIZIHWZOCWHTDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver . Another method involves the reductive cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods

Industrial production of indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant can produce a variety of 1H-indazoles . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indazol-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-methyl-1H-indazol-6-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-indazol-6-yl)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(1-methylindazol-6-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c1-13-10-6-8(3-5-11(14)15)2-4-9(10)7-12-13/h2,4,6-7H,3,5H2,1H3,(H,14,15)

InChI Key

VIZIHWZOCWHTDN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)CCC(=O)O)C=N1

Origin of Product

United States

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